molecular formula C10H18O3 B075134 Isovaleric anhydride CAS No. 1468-39-9

Isovaleric anhydride

Cat. No.: B075134
CAS No.: 1468-39-9
M. Wt: 186.25 g/mol
InChI Key: FREZLSIGWNCSOQ-UHFFFAOYSA-N
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Description

Isovaleric anhydride, also known as 3-methylbutyric anhydride, is an organic compound with the molecular formula C10H18O3. It is a derivative of isovaleric acid and is commonly used in organic synthesis as a reagent for acylation reactions. The compound is characterized by its pungent odor and is typically found in a colorless liquid form .

Mechanism of Action

Target of Action

Isovaleric anhydride, also known as 3-Methylbutyric anhydride, is a derivative of isovaleric acid . The primary targets of isovaleric acid, which can be considered relevant for this compound, are Aspartate aminotransferase in Escherichia coli (strain K12), Pseudomonalisin in Pseudomonas sp. (strain 101), and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens .

Mode of Action

It is known that isovaleric acid, the parent compound, interacts with its targets, leading to changes in their function . As an anhydride of isovaleric acid, this compound may exhibit similar interactions.

Biochemical Pathways

This compound is likely to affect the same biochemical pathways as isovaleric acid. Isovaleric acid is involved in the degradation pathways of leucine, isoleucine, and valine . It is also a part of the metabolic process of short-chain fatty acids .

Result of Action

It is known that isovaleric acid, the parent compound, can form amide, ester, anhydride, and chloride derivatives . These reactions suggest that this compound may also undergo similar transformations, leading to various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Isovaleric anhydride are not well-studied. It is known that isovaleric acid, a related compound, is involved in various biochemical reactions. It is produced in the colon by bacterial fermentation of leucine . Isovaleric acid has been found to enhance mucosal immunity by facilitating intestinal IgA response in broilers .

Cellular Effects

Isovaleric acid, a metabolite of this compound, has been shown to have significant effects on various types of cells. For instance, it has been found to enhance mucosal immunity by facilitating intestinal IgA response in broilers . It also promotes M2 macrophage polarization via mTOR/PPAR-γ/STAT3 signaling pathways .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood due to limited research. It is known that isovaleric acid, a related compound, can influence cellular function through various mechanisms. For example, it has been shown to promote M2 macrophage polarization via mTOR/PPAR-γ/STAT3 signaling pathways .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on isovaleric acidemia, a disorder caused by the buildup of isovaleric acid in the body, have shown that treatment can reverse metabolite disturbances induced by the disease over time .

Dosage Effects in Animal Models

Research on isovaleric acid has shown that it can enhance mucosal immunity in broilers .

Metabolic Pathways

Isovaleric acid, a related compound, is produced in the colon by bacterial fermentation of leucine .

Transport and Distribution

It is known that isovaleric acid, a related compound, is produced in the colon by bacterial fermentation of leucine .

Subcellular Localization

It is known that isovaleric acid, a related compound, is produced in the colon by bacterial fermentation of leucine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleric anhydride can be synthesized through the dehydration of isovaleric acid using acetic anhydride or other dehydrating agents. The reaction typically involves heating isovaleric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

2C5H10O2C10H18O3+H2O2 \text{C}_5\text{H}_10\text{O}_2 \rightarrow \text{C}_{10}\text{H}_{18}\text{O}_3 + \text{H}_2\text{O} 2C5​H1​0O2​→C10​H18​O3​+H2​O

where C5H10O2 represents isovaleric acid and C10H18O3 represents this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation. The hydroformylation process involves the reaction of isobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form isovaleraldehyde, which is then oxidized to isovaleric acid. The isovaleric acid is subsequently dehydrated to form this compound .

Chemical Reactions Analysis

Types of Reactions: Isovaleric anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form isovaleric acid.

    Acylation: Acts as an acylating agent in the formation of esters and amides.

    Reduction: Can be reduced to isovaleric acid using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Acylation: Alcohols or amines in the presence of a base such as pyridine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Hydrolysis: Isovaleric acid.

    Acylation: Esters and amides of isovaleric acid.

    Reduction: Isovaleric acid.

Scientific Research Applications

Isovaleric anhydride has several applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylbutanoyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZLSIGWNCSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870878
Record name 3-Methylbutanoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-39-9
Record name Isovaleric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1468-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaleric anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-, 1,1'-anhydride
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Record name 3-Methylbutanoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isovaleric anhydride
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Record name ISOVALERIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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